1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one
CAS No.: 2034382-14-2
Cat. No.: VC7242695
Molecular Formula: C18H21NO4S2
Molecular Weight: 379.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034382-14-2 |
|---|---|
| Molecular Formula | C18H21NO4S2 |
| Molecular Weight | 379.49 |
| IUPAC Name | 1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one |
| Standard InChI | InChI=1S/C18H21NO4S2/c20-15(13-14-5-2-1-3-6-14)18(21)19-9-8-17(16-7-4-11-24-16)25(22,23)12-10-19/h1-7,11,15,17,20H,8-10,12-13H2 |
| Standard InChI Key | MYGFGESVNBXSRB-UHFFFAOYSA-N |
| SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C(CC3=CC=CC=C3)O |
Introduction
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-hydroxy-3-phenylpropan-1-one is a complex organic molecule classified as a thiazepane derivative. This compound features a seven-membered thiazepane ring containing sulfur and nitrogen atoms, along with functional groups that contribute to its chemical and biological properties. The molecular formula is , with a molecular weight of 379.5 g/mol .
Structural Features
The structure of the compound includes:
-
A thiazepane ring functionalized with a dioxido group and a thiophene moiety.
-
A hydroxy group and a phenyl group attached to a propanone backbone.
These features suggest potential biological activity due to the presence of sulfur-containing heterocycles and hydroxyl groups, which are often involved in biochemical interactions.
Classification and Applications
This compound belongs to the sulfur-containing heterocycles, specifically the thiazepanes. Such compounds are known for their pharmacological versatility, including:
-
Antimicrobial properties
-
Cytotoxicity against cancer cells
The presence of thiophene and dioxido groups further enhances its reactivity, making it suitable for medicinal chemistry applications .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions:
-
Cyclization reactions to form the thiazepane ring.
-
Functionalization steps to introduce the dioxido group and thiophene moiety.
-
Final condensation reactions to attach the hydroxy and phenyl groups.
These synthetic routes require precise control over reaction conditions to ensure selectivity and yield .
Biological Significance
Compounds with similar structural motifs have demonstrated:
-
Cytotoxic effects on cancer cells, particularly through interaction with cellular proteins .
-
Potential as antiviral agents, leveraging sulfur-containing heterocycles for targeting viral polymerases .
-
Activity on serotonin receptors, indicating possible applications in neurological disorders .
While no specific biological studies on this compound were identified, its structural features align with these pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume